5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one (5-ADTTQ) is a synthetic organic compound that has been widely studied for its potential applications in scientific research. It is a member of the quinazolinone class, a group of compounds known for their unique structural features that have been found to possess a variety of biological and pharmacological activities. 5-ADTTQ has been studied for its potential to be used as a tool in drug discovery, as a fluorescent probe for biochemical and physiological studies, and for its ability to act as a catalyst for organic synthesis.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures provides fundamental insights into the molecular configuration and potential interactions of quinazoline derivatives. For instance, the crystal structure of a related compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, highlights the importance of understanding molecular geometry for designing compounds with desired physical and chemical properties (Malinovskii et al., 2000).
Synthesis of Heterocyclic Compounds
The synthesis of quinazoline derivatives is crucial for developing new pharmaceuticals. A study describes the synthesis of stable cyclic (alkyl)(amino)carbenes and their catalytic activity, demonstrating the versatility of quinazoline structures in facilitating chemical reactions and forming complex heterocyclic compounds (Zeng et al., 2009).
Antitumor Activities
Quinazoline derivatives have been explored for their antitumor activities. The design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed potential antitumor activities against various cancer cell lines, indicating the therapeutic potential of quinazoline derivatives in oncology (Fang et al., 2016).
Catalysis and Synthesis Enhancement
Quinazoline derivatives are involved in catalytic processes to synthesize other valuable compounds. The ultrasound-assisted, one-pot, four-component synthesis of 1,4,6,8-tetrahydroquinolines demonstrates how quinazoline compounds can be used to streamline synthetic pathways and enhance the efficiency of chemical reactions in aqueous media (Siddekha et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives have been known to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Related compounds such as imidazole derivatives have been shown to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .
Result of Action
Based on the known effects of related compounds, it could potentially influence a variety of biological processes, leading to changes in cellular function and overall health .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one. For instance, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound and its targets .
Properties
IUPAC Name |
5-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)8-6(11)4-3-5-7(8)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYVVXIXRREJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2NC(=O)N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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